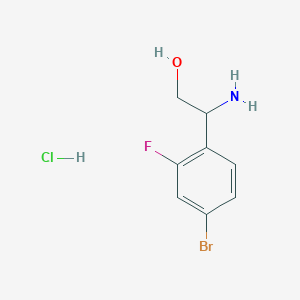

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride

描述

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is a halogenated β-amino alcohol hydrochloride salt with the molecular formula C₈H₁₀BrClFNO and a molecular weight of 289.56 g/mol . The compound features a phenyl ring substituted with bromine at the para position (C4) and fluorine at the ortho position (C2), attached to an ethanolamine backbone. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or antimicrobial agents .

属性

分子式 |

C8H10BrClFNO |

|---|---|

分子量 |

270.52 g/mol |

IUPAC 名称 |

2-amino-2-(4-bromo-2-fluorophenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H |

InChI 键 |

TVKVZGKICVQGDU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Br)F)C(CO)N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-bromo-2-fluoroacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an alcohol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to remove the bromo or fluoro substituents under specific conditions.

Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of dehalogenated products

Substitution: Formation of substituted phenyl derivatives

科学研究应用

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Structural Analogs with Halogen-Substituted Phenyl Groups

The following compounds share the 2-aminoethanol hydrochloride backbone but differ in halogen substitution patterns:

Key Observations :

- Halogen Effects : Bromine and fluorine substituents influence lipophilicity and electronic properties. Bromine increases molecular weight and steric bulk, while fluorine enhances metabolic stability and electronegativity .

- Positional Isomerism : The ortho fluorine in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., ) .

Analogs with Alkyl or Heterocyclic Substitutions

Key Observations :

- Alkyl vs.

- Heterocyclic Modifications : The thiophene-containing analog () demonstrates versatility in targeting enzymes or receptors sensitive to sulfur-containing ligands .

生物活性

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride, a compound with the molecular formula , has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

The compound is characterized by:

- Molecular Weight : 270.52 g/mol

- Appearance : Crystalline solid

- Functional Groups : Contains both bromo and fluoro substituents on the aromatic ring, which influence its biological interactions and reactivity in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results suggest that the compound can inhibit both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound's potential anticancer properties have also been investigated, particularly its ability to modulate enzyme activity and receptor functions relevant to cancer pathways. Studies have shown that it can interact with specific molecular targets, leading to cellular responses that may inhibit tumor growth .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal examined the antibacterial and antifungal activities of various synthesized alkaloids, including derivatives of the compound . The findings indicated that compounds with similar structural features exhibited varying degrees of antimicrobial efficacy, with some derivatives showing enhanced activity due to specific substitutions on the phenyl ring .

Another research effort focused on understanding the mechanism of action of halogenated phenolic compounds similar to this compound. The study revealed that these compounds could disrupt bacterial cell membranes and inhibit essential metabolic processes, contributing to their antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。